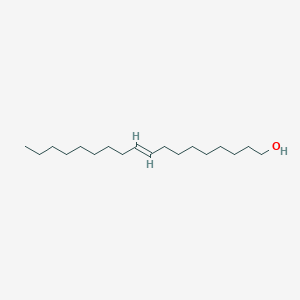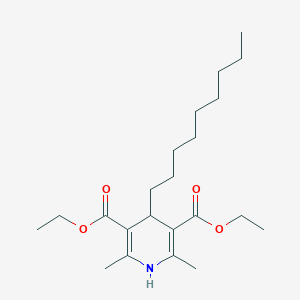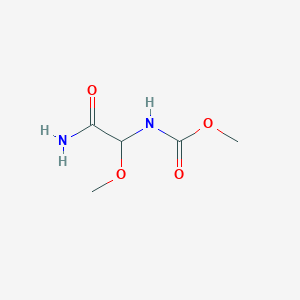
2-((Methoxycarbonyl)amino)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methoxycarbonyl)amino)-2-methoxyacetamide, also known as MEMA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water. MEMA is a versatile compound that has numerous applications in scientific research.
Aplicaciones Científicas De Investigación
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used to synthesize N-acyl-2-aminothiazoles, which have antitumor activity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can also be used to synthesize α-amino acid derivatives, which have antibacterial and antifungal activity.
Mecanismo De Acción
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is not well understood. However, it is believed that 2-((Methoxycarbonyl)amino)-2-methoxyacetamide acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction can lead to the formation of adducts that can modify the biological activity of the target molecule.
Efectos Bioquímicos Y Fisiológicos
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antibacterial and antifungal activity. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its versatility. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used as a building block to synthesize a wide range of compounds with different biological activities. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is relatively easy to synthesize and purify.
One of the limitations of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its reactivity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. One potential direction is the synthesis of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives with improved biological activity. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives could be synthesized with increased potency against cancer cells or with improved antibacterial activity.
Another potential direction is the development of new synthetic methods for 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. New synthetic methods could make it easier and more efficient to synthesize 2-((Methoxycarbonyl)amino)-2-methoxyacetamide and its derivatives.
Finally, the biological activity of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide could be further studied to better understand its mechanism of action. This could lead to the development of new drugs or therapies that target specific biological pathways.
Métodos De Síntesis
2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-amino-2-methoxyacetic acid and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Propiedades
Número CAS |
145275-67-8 |
|---|---|
Nombre del producto |
2-((Methoxycarbonyl)amino)-2-methoxyacetamide |
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9) |
Clave InChI |
GKKAAYNVEGHRKQ-UHFFFAOYSA-N |
SMILES |
COC(C(=O)N)NC(=O)OC |
SMILES canónico |
COC(C(=O)N)NC(=O)OC |
Sinónimos |
Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



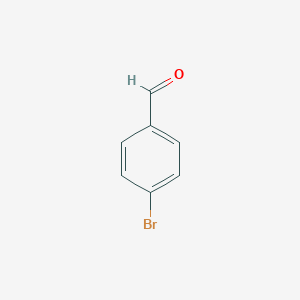
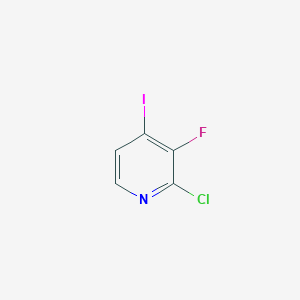
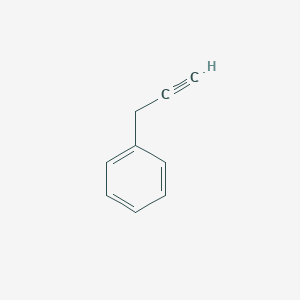
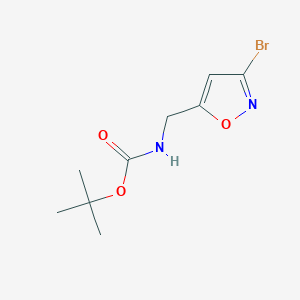
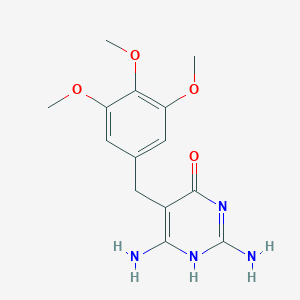
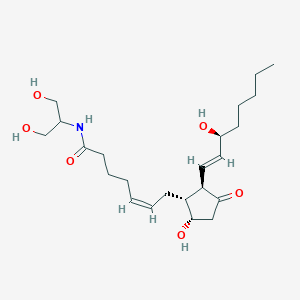
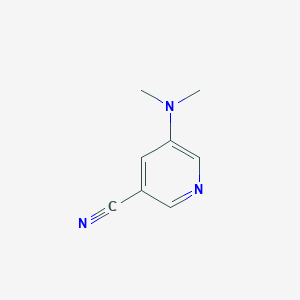
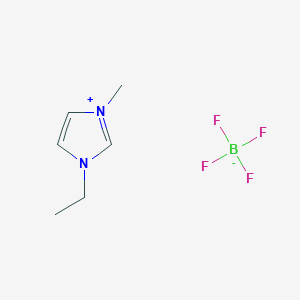
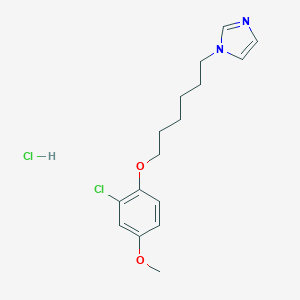
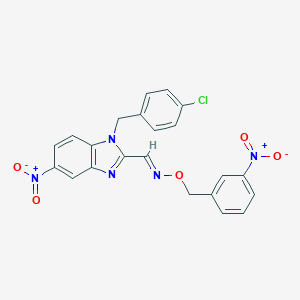
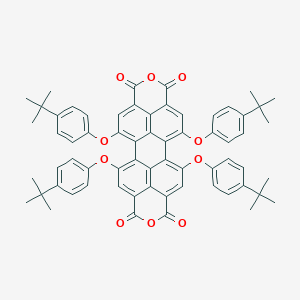
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
